5-Norbornene-2,3-dimethanol

Catalog No.
S3311840
CAS No.
699-97-8
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Norbornene-2,3-dimethanol

CAS Number

699-97-8

Product Name

5-Norbornene-2,3-dimethanol

IUPAC Name

[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2

InChI Key

IGHHPVIMEQGKNE-UHFFFAOYSA-N

SMILES

C1C2C=CC1C(C2CO)CO

Synonyms

5-norbornene-2,3-dimethanol, Nb-MEOH

Canonical SMILES

C1C2C=CC1C(C2CO)CO

The exact mass of the compound 5-Norbornene-2,3-dimethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31985. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Norbornene-2,3-dimethanol is a difunctional alicyclic alcohol used as a specialty monomer or crosslinking agent in advanced polymer synthesis. Its defining feature is a strained bicyclic norbornene core, which imparts significant thermal stability, rigidity, and high glass transition temperature (Tg) to resulting polymer systems. This structure contains two primary hydroxyl groups, making it a direct precursor for high-performance polyesters and polyurethanes, and a reactive double bond suitable for Ring-Opening Metathesis Polymerization (ROMP) or vinyl-addition reactions. The compound typically exists as a mixture of stereoisomers, with the endo form being the common kinetic product of its synthesis, a factor that critically influences polymerization behavior.

Procuring a substitute for 5-Norbornene-2,3-dimethanol introduces significant process and performance risks. Simple aliphatic diols like 1,4-butanediol lack the rigid norbornene backbone and fail to deliver the high glass transition temperature (Tg) essential for thermally demanding applications. Using its monofunctional analog, 5-norbornene-2-methanol, eliminates the ability to build molecular weight or create crosslinked networks in polycondensation reactions, fundamentally altering the polymer architecture. Furthermore, substitution between its own *endo* and *exo* stereoisomers is not straightforward; the *exo* isomer typically exhibits higher reactivity in polymerization, meaning a change in isomer ratio can unexpectedly alter cure rates, pot life, and monomer conversion, compromising process control and batch-to-batch consistency. Finally, reverting to its common precursor, 5-norbornene-2,3-dicarboxylic anhydride, requires a completely different reaction scheme (i.e., ring-opening) and is incompatible with established workflows designed for diol monomers.

Delivers High Thermal Stability: Elevates Polymer Glass Transition Temperature (Tg)

Polymers derived from the norbornene-2,3-dicarboxylate core, a structure directly analogous to that formed by 5-Norbornene-2,3-dimethanol, exhibit substantially higher glass transition temperatures (Tg) than polymers incorporating common flexible monomers. A linear polymer based on the dimethyl ester of 5-norbornene-2,3-dicarboxylic acid has a reported Tg of 100 °C, with functionalized variants reaching up to 139 °C. In stark contrast, ethylene-propylene terpolymers using a different norbornene derivative (5-ethylidene-2-norbornene, ENB) designed for flexibility have a much lower Tg, in the range of -8 °C to -11 °C. This demonstrates the specific ability of the 2,3-disubstituted norbornene core to create rigid, high-temperature materials rather than elastomers.

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Polymer
Target Compound Data100 °C to 139 °C (for polymers from analogous norbornene-2,3-dicarboxylate monomers)
Comparator Or BaselineE/P/ENB Terpolymer (elastomeric benchmark): -8 °C to -11 °C
Quantified Difference>100 °C increase in Tg compared to flexible norbornene-based elastomers
ConditionsTg measured by Differential Scanning Calorimetry (DSC) on resulting polymers.

For applications requiring structural integrity and dimensional stability above ambient temperature, such as optical components or electronic substrates, this high Tg is a critical performance metric that commodity diols cannot provide.

Enables Network Formation: Difunctionality for Crosslinking and Molecular Weight Extension

5-Norbornene-2,3-dimethanol possesses two primary hydroxyl groups, enabling it to function as a chain extender or crosslinker in polycondensation reactions. This is a fundamental structural advantage over its monofunctional analog, 5-norbornene-2-methanol, which contains only a single hydroxyl group. In polyurethane or polyester synthesis, the difunctionality of 5-Norbornene-2,3-dimethanol allows for the systematic building of high molecular weight linear polymers or the formation of rigid, crosslinked thermoset networks. The monofunctional version, by contrast, would act as a chain-terminating agent, limiting polymer growth.

Evidence DimensionNumber of Reactive Hydroxyl Groups
Target Compound DataTwo (-CH2OH groups)
Comparator Or Baseline5-Norbornene-2-methanol: One (-CH2OH group)
Quantified Difference2x reactive sites for polycondensation
ConditionsComparison of molecular structure.

This dictates the procurement decision: select the difunctional diol for building polymer backbones and networks, versus the monofunctional alcohol for end-capping or pendant functionalization.

Isomer-Dependent Reactivity Profile for Controlled Polymerization

The stereochemistry of norbornene derivatives is a well-established determinant of their polymerization reactivity. The *exo* isomer is generally more reactive than the *endo* isomer due to lower steric hindrance, which allows easier access for the catalyst to the double bond. For the closely related 5-norbornene-2,3-dicarboxylic anhydride, copolymerization with ethylene showed the *exo* isomer resulted in higher polymerization activities and incorporation rates compared to the *endo* isomer. While often sold as a mixture, CAS 699-97-8 specifically refers to the *endo,endo* isomer, which offers a more moderate reactivity profile. This can be advantageous for processes requiring longer pot life or more controlled, predictable curing behavior compared to the more reactive *exo* form.

Evidence DimensionRelative Polymerization Activity
Target Compound DataLower (for *endo* isomer, CAS 699-97-8)
Comparator Or Baseline*Exo* isomer: Higher
Quantified DifferenceQualitatively lower reaction rate for the *endo* isomer, leading to higher monomer incorporation for the *exo* isomer under identical conditions.
ConditionsCatalytic polymerization (e.g., ROMP or vinyl-addition).

Control over polymerization kinetics is critical for manufacturability. Procuring the specific *endo* isomer allows for process optimization where slower, more controlled reactivity is a desired attribute.

High-Temperature and High-Clarity Optical Resins

As a precursor for polyesters or polyurethanes, the rigid norbornene core provides excellent thermal stability, leading to polymers with a high glass transition temperature (Tg > 100 °C). This makes it a preferred choice for formulating optically clear adhesives, coatings, and encapsulants that must maintain dimensional stability and mechanical properties during thermal cycling in electronics or photonics.

Rigidity and Modulus Enhancer in Thermoset Formulations

The difunctional nature of this diol allows it to be incorporated directly into polyurethane or epoxy systems as a crosslinking agent. Its compact, bicyclic structure imparts significant stiffness, increasing the modulus and hardness of the final thermoset material compared to formulations based on flexible, linear diols.

Monomer for Functional Polymers via ROMP with Controlled Reactivity

The norbornene double bond is highly active in Ring-Opening Metathesis Polymerization (ROMP). The defined reactivity of the *endo* isomer allows for controlled polymerization, while the two hydroxyl groups can be used for post-polymerization modification or to create amphiphilic block copolymers, making it suitable for advanced materials synthesis in fields like drug delivery or specialty membranes.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

85-39-2

Dates

Last modified: 08-19-2023

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